N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide

Lipophilicity ADME Prediction Triazine Scaffold Optimization

Researchers seeking novel, unencumbered chemical probes for anti-inflammatory target validation often face a scarcity of lead-like scaffolds with clean IP and no pre-existing off-target liabilities. This compound directly addresses that gap. - Novel triazine-acetamide architecture combining a 4,6-dimethoxy-1,3,5-triazine core with a para-fluorophenoxyacetamide side chain; no prior biological data exists, offering a true 'clean slate' for SAR expansion. - Moderate lipophilicity (XLogP3 = 1.5) and 8 H-bond acceptors predict favorable drug-like properties, making it ideal for virtual screening, co-crystal engineering, or phenotypic assays. - Available from BenchChem with verified purity, enabling immediate procurement for hit expansion or affinity-based proteomics studies.

Molecular Formula C14H15FN4O4
Molecular Weight 322.296
CAS No. 2034425-06-2
Cat. No. B2684984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide
CAS2034425-06-2
Molecular FormulaC14H15FN4O4
Molecular Weight322.296
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)F)OC
InChIInChI=1S/C14H15FN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20)
InChIKeyAQOWSLTXMQETSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS 2034425-06-2): Procurement-Relevant Structural and Physicochemical Baseline


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS 2034425-06-2) is a synthetic triazine-acetamide hybrid compound (molecular formula C₁₄H₁₅FN₄O₄, MW = 322.29 g/mol) that combines a 4,6-dimethoxy-1,3,5-triazine core with a 4-fluorophenoxyacetamide side chain via a methylene linker [1]. The compound belongs to a broader class of 2,4,6-trisubstituted-1,3,5-triazine derivatives with demonstrated potential in anti-inflammatory applications [2] and as glucokinase activator scaffolds [3]. As of April 2026, no peer-reviewed primary research articles directly evaluating this specific compound's biological activity were identified in PubMed, PubChem, or patent databases. The available evidence is limited to computed physicochemical properties from PubChem [1] and class-level inferences drawn from structurally related 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine analogs.

Unexplored triazine-acetamide scaffold – no direct biological profiling data; opportunity as a novel chemical probe.
Computed physicochemical profile (XLogP3 1.5, TPSA 95.5 Ų, 7 rotatable bonds) supports drug-likeness and membrane permeation predictions.
Class-level pharmacophore alignment with 2-aryl-4,6-dimethoxy-1,3,5-triazines reported to modulate oxidative burst and adhesion in phagocyte assays.

Why Generic Substitution of N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide Carries Procurement Risk


Simple substitution by another 4,6-dimethoxy-1,3,5-triazine analog or another 4-fluorophenoxyacetamide derivative is inadvisable because the modular architecture of this compound creates a unique physicochemical profile that is absent from its closest commercially available analogs. The specific combination of a moderately lipophilic dimethoxy-triazine core (XLogP3-AA = 1.5) with a para-fluorophenoxy moiety producing 8 hydrogen bond acceptors and 7 rotatable bonds [1] is not replicated by analogs bearing dimethylamino substituents at the triazine 4,6-positions (CAS 2034518-17-5, MW = 348.38, XLogP3-AA ~2.02, estimated based on structural fragment analysis) or analogs with altered phenoxy substitution patterns (e.g., 2-methoxyphenoxy variant CAS 2034357-32-7) [2]. In vitro anti-inflammatory studies on the broader 2-aryl-4,6-dimethoxy-1,3,5-triazine class demonstrate that even minor substituent changes on the triazine 2-position produce statistically significant differences in dose-response inhibition of superoxide anion production and PMN adhesion in human phagocyte assays [3]. These findings establish a class-level expectation that substitution is non-interchangeable. However, no direct head-to-head data exists for the target compound itself.

Target
Dimethoxy-triazine + para-fluorophenoxyacetamide; XLogP3 1.5, TPSA 95.5, 7 rotatable bonds
Analog risk
Dimethylamino analogs raise LogP ~0.4–0.5 units; may shift solubility and permeability profiles unpredictably.
Target
8 H-bond acceptors, single amide N-H donor (pKa ~15–17)
Analog risk
Sulfonamide or morpholino-pyrrolidino analogs alter H-bond acidity and TPSA; crystal packing and membrane permeation may differ.
Target
7 rotatable bonds, 4-fluoro substitution
Analog risk
2-Methoxyphenoxy analogs add rotatable bonds and TPSA; entropic penalty and bioavailability predictions may shift.

Product-Specific Quantitative Evidence Guide for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide (CAS 2034425-06-2)


Computed Lipophilicity (XLogP3-AA = 1.5) Differentiates the Target from Dimethylamino-Triazine Analogs with Higher Predicted Lipophilicity

The target compound exhibits a computed XLogP3-AA value of 1.5 (PubChem) [1], reflecting the balanced hydrophilicity contributed by the dimethoxy substituents and the secondary amide group. In contrast, the direct analog N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-fluorophenoxy)acetamide (CAS 2034518-17-5, MW = 348.38 g/mol) bears dimethylamino groups at the triazine 4,6-positions in place of methoxy groups. Based on standard fragment-based LogP contribution calculations, replacement of two -OCH₃ groups (π ≈ -0.02 each) with two -N(CH₃)₂ groups (π ≈ +0.18 each) predicts a LogP increase of approximately +0.4 units, yielding an estimated XLogP3-AA of ~1.9–2.0 for the dimethylamino analog [2]. This differential of ~0.4–0.5 LogP units is sufficiently large to meaningfully alter predicted membrane permeability, aqueous solubility, and CYP450 susceptibility profiles.

Lipophilicity comparison
Cross-study comparable
Target XLogP3 = 1.5 Dimethylamino analog estimated ~1.9–2.0 ΔLogP ≈ +0.4–0.5
Moderate lipophilicity shift may alter permeability and solubility predictions.
Fragment-based estimation; direct measurement needed.
Lipophilicity ADME Prediction Triazine Scaffold Optimization

Hydrogen Bond Acceptor Count (8) and Topological Polar Surface Area (95.5 Ų) Define a Distinct Physicochemical Space Relative to Bulkier Triazine Analogs

The target compound possesses 8 hydrogen bond acceptors and a topological polar surface area (TPSA) of 95.5 Ų [1]. The morpholino-pyrrolidino analog 2-(4-fluorophenoxy)-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (C₂₀H₂₅FN₆O₃, MW = 416.46 g/mol) bears a morpholine ring (additional ether oxygen HBA) and a pyrrolidine ring, increasing both the HBA count (estimated ≥9) and TPSA (estimated >100 Ų) while substantially elevating molecular weight (+94 Da) . The target compound's lower TPSA (95.5 vs. estimated >100 Ų) and lower molecular weight (322.29 vs. 416.46 g/mol) place it more favorably within the conventional oral drug-likeness space (Veber rules: TPSA < 140 Ų; Lipinski MW < 500 Da), while the morpholino-pyrrolidino analog approaches the upper acceptability boundary for certain CNS or intracellular target applications.

Polar surface area & HBA
Cross-study comparable
TPSA 95.5 Ų, HBA 8, MW 322.29 Morpholino-pyrrolidino analog TPSA >100, HBA ≥9, MW 416.46 ΔMW -94, ΔTPSA ~ -5–10, ΔHBA ~ -1
Lower TPSA favors passive permeation; better ligand efficiency metrics.
Comparator values estimated from structure.
Hydrogen Bonding Polar Surface Area Drug-Likeness

Rotatable Bond Count (7) and Molecular Flexibility Differentiate the Target from Conformationally Constrained Analogs

The target compound has 7 rotatable bonds [1], arising from the methylene linker, the acetamide C-N and C-C bonds, and the phenoxy ether linkage. The 2-methoxyphenoxy analog N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-2-(2-methoxyphenoxy)acetamide (CAS 2034357-32-7, C₁₆H₁₈N₄O₅, MW = 346.34 g/mol) carries an ortho-methoxy group on the phenoxy ring, which introduces an additional rotatable bond (total 8) and increases the topological polar surface area due to the extra ether oxygen (+16.1 Ų estimated) [2]. The target compound's 4-fluoro substitution avoids this additional conformational flexibility while maintaining the electron-withdrawing character of the phenoxy ring. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially improved oral bioavailability based on Veber's analysis of 1,100 drug candidates [3].

Molecular flexibility
Cross-study comparable
Rotatable bonds = 7 2-Methoxyphenoxy analog estimated 8 ΔRotatable bonds = -1
Fewer rotatable bonds may reduce entropic penalty; supports oral bioavailability predictions.
Based on Veber analysis; requires experimental PK validation.
Molecular Flexibility Entropic Penalty Conformational Analysis

Class-Level Evidence: 2-Aryl-4,6-dimethoxy-1,3,5-triazines Exhibit Dose-Dependent Anti-Inflammatory Activity in Human Phagocyte Models (Extrapolative)

Although no direct biological data exist for the target compound, structurally related 2-aryl-4,6-dimethoxy-1,3,5-triazines were evaluated by Dianzani et al. (2006) for their ability to inhibit superoxide anion production in human polymorphonuclear cells (PMNs) and reduce PMN adhesion to HUVEC endothelial cells [1]. All tested 2-aryl-4,6-dimethoxy-1,3,5-triazine derivatives inhibited superoxide production in a dose-dependent manner, with the most active compounds (compounds 3, 4, and 5) achieving statistically significant inhibition. PMN adhesion to HUVEC was inhibited across a concentration range of 10⁻⁹ to 10⁻⁴ M, with compounds 5 and 6 showing the strongest anti-adhesive effects [1]. The target compound, bearing a 4-fluorophenoxyacetamide substituent at the triazine 2-position (linked via methylene), falls within the same 2-aryl-substituted-4,6-dimethoxy-1,3,5-triazine pharmacophore class. This class-level evidence suggests potential anti-inflammatory activity, but the absence of direct assay data for the specific compound precludes quantitative potency claims.

Anti-inflammatory class evidence
Class-level inference
No direct data for CAS 2034425-06-2. Class representatives inhibited superoxide and PMN adhesion in human phagocyte assays.
Exploratory anti-inflammatory screening may be informed by pharmacophore similarity.
Direct confirmation required; data from Dianzani et al. 2006.
Anti-inflammatory Triazine ROS Inhibition

Absence of Direct Biological Profiling Data Constitutes a Measurable Differentiation Gap Relative to More Extensively Characterized Triazine Analogs

As of April 2026, no peer-reviewed primary research articles, patent biological examples, or public screening datasets (PubChem BioAssay, ChEMBL, BindingDB) contain activity data for CAS 2034425-06-2 [1][2][3]. This contrasts with compounds such as 2-(2,4-difluorophenyl)-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methylacetamide (CAS 2034522-19-3), for which vendor descriptions reference demonstrated antiproliferative and anti-inflammatory activity, including modulation of TNF-α and IL-6 expression [4]. However, these vendor claims for the comparator also lack publicly accessible primary data verification. The data gap for the target compound should be interpreted not as evidence of absence of activity but as an absence of evidence—meaning procurement decisions carry higher uncertainty and should factor in the cost of de novo profiling.

Biological data gap
Data to verify
Zero peer-reviewed bioactivity records in PubMed, PubChem BioAssay, ChEMBL, BindingDB (April 2026).
Novelty offers clean probe opportunity; procurement risk from unvalidated activity.
Vendor claims for comparator CAS 2034522-19-3 also unverified.
Data Availability Procurement Risk Screening Prioritization

Single Hydrogen Bond Donor Count (1) and Acceptor Count (8) Yield a Distinct H-Bond Profile for Crystal Engineering and Supramolecular Applications

The target compound has a hydrogen bond donor count of 1 (secondary amide N-H) and an acceptor count of 8 (triazine ring nitrogens, methoxy oxygens, amide carbonyl, phenoxy ether oxygen, and fluorine) [1]. The closely related sulfonamide analog N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-fluoro-2-methylbenzenesulfonamide (CAS not specified, C₁₃H₁₅FN₄O₄S, MW = 342.35 g/mol) replaces the acetamide linkage with a sulfonamide, increasing the HBD count to 1 (unchanged) but altering the HBA profile by introducing a sulfonyl group (S=O) in place of the carbonyl . The sulfonamide N-H is a stronger hydrogen bond donor (pKa ~10–11) compared to the secondary amide N-H (pKa ~15–17), which alters crystal packing propensity and solubility in hydrogen-bond-accepting solvents. The target compound's amide linkage provides a moderately strong but not excessively acidic H-bond donor, suitable for predictable supramolecular synthon formation in co-crystal design [2].

H-bond donor acidity
Cross-study comparable
Amide N-H (pKa ~15–17), HBA 8 Sulfonamide analog N-H (pKa ~10–11) ΔpKa 4–7 (sulfonamide more acidic)
Weaker H-bond donor alters crystal packing synthons; suitable for co-crystal design.
pKa estimated from Bordwell tables; experimental confirmation recommended.
Crystal Engineering Hydrogen Bonding Solid-State Chemistry

Best-Fit Research and Industrial Application Scenarios for N-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(4-fluorophenoxy)acetamide Based on Available Evidence


Exploratory Anti-Inflammatory Screening in Human Phagocyte Oxidative Burst and Adhesion Assays

The compound's 4,6-dimethoxy-1,3,5-triazine core aligns with a pharmacophore class shown by Dianzani et al. (2006) to inhibit superoxide anion production and PMN-endothelial adhesion in a dose-dependent manner (10⁻⁹ to 10⁻⁴ M range) [1]. The 4-fluorophenoxyacetamide side chain introduces a distinct electronic profile (electron-withdrawing para-fluoro) relative to the 2-aryl substituents tested in the original study. Researchers seeking novel chemical matter for anti-inflammatory target validation may prioritize this compound over analogs with bulkier triazine substituents (e.g., morpholino-pyrrolidino) because the lower molecular weight (322.29 Da) and moderate lipophilicity (XLogP3 = 1.5) predict more favorable starting points for lead optimization [2]. However, procurement for this scenario should include explicit budget allocation for de novo dose-response profiling, as no existing biological data are available for this specific compound. NOTE: This scenario is based on class-level inference only; the target compound has not been directly tested in the published study.

Computational Chemistry and Molecular Docking Campaigns Targeting Kinase or Glucokinase ATP-Binding Sites

The triazine core is a recognized adenine bioisostere capable of engaging kinase hinge regions via nitrogen-mediated hydrogen bonding [1]. The target compound's computed TPSA of 95.5 Ų and 7 rotatable bonds place it within favorable drug-like chemical space for oral bioavailability (Veber rules) [2]. Procurement for virtual screening libraries or molecular docking campaigns is supported by the compound's balanced physicochemical profile, which is distinct from dimethylamino-substituted triazine analogs that exhibit higher predicted LogP values (~1.9–2.0 estimated) [3]. The single H-bond donor (amide N-H) and 8 H-bond acceptors enable diverse docking poses within ATP-binding pockets without introducing excessive polarity that would penalize membrane permeation. The compound is available from multiple chemical suppliers, facilitating timely procurement for computational hit expansion studies.

Solid-State Supramolecular Chemistry and Co-Crystal Engineering Utilizing the Amide H-Bond Synthon

With one hydrogen bond donor (secondary amide N-H, pKa ~15–17) and eight hydrogen bond acceptors, this compound presents a predictable supramolecular synthon for co-crystal design with complementary H-bond donors/acceptors [1]. Unlike sulfonamide analogs where the N-H is significantly more acidic (pKa ~10–11), the amide N-H of the target compound forms weaker neutral hydrogen bonds, favoring co-crystallization with carboxylic acids, phenols, or heterocyclic N-H donors without proton transfer [2]. The 4-fluorophenoxy moiety additionally enables potential halogen-bonding interactions (C-F···H or C-F···π) that can reinforce crystal packing [3]. The absence of biological activity data is irrelevant to this application, making it a low-risk procurement scenario for materials science research.

Chemical Probe Development for Target Identification When Prioritizing Unexplored Triazine Chemical Space

The complete absence of peer-reviewed biological profiling data for this compound represents a strategic opportunity for chemical biology groups seeking novel, unencumbered chemical probes [1]. Unlike extensively characterized triazine derivatives that may carry intellectual property encumbrances or known off-target liabilities, this compound offers a clean slate for target identification via affinity-based proteomics, cellular thermal shift assays (CETSA), or phenotypic screening [2]. The moderate lipophilicity (XLogP3 = 1.5) and 8 H-bond acceptors are compatible with both biochemical and cell-based assay formats. Procurement should be paired with analytical quality control (NMR, HPLC purity verification) to establish a reproducible baseline for SAR expansion [3]. NOTE: This compound has not been validated in any published probe development study; the opportunity lies in its novelty, not its proven utility.

Application
Selection Property
Validation Focus
Exploratory phagocyte oxidative burst / adhesion screening
Class-level triazine pharmacophore alignment
De novo dose-response profiling in PMN and HUVEC assays
Kinase / glucokinase docking campaigns
Triazine adenine bioisostere; favorable drug-like computed profile
Docking pose diversity and ligand efficiency metrics
Co-crystal engineering with amide H-bond synthon
Moderate H-bond donor acidity (amide N-H)
Halogen-bonding packing and supramolecular architecture
Chemical probe development for target identification
Unexplored chemical space; no known IP encumbrance
De novo SAR expansion and affinity-based proteomics
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